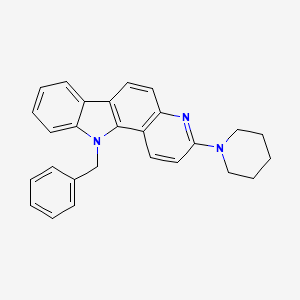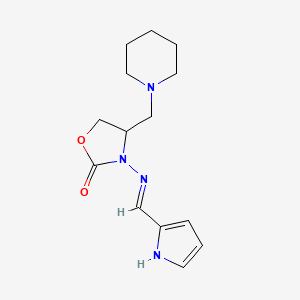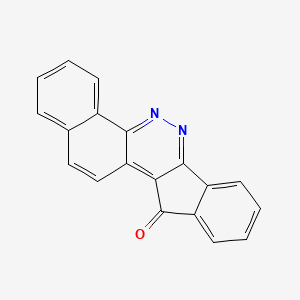
Vfr3BK96HV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vfr3BK96HV involves multiple steps, starting with the preparation of the core fused ring system. The initial step typically involves the cyclization of a precursor compound under acidic or basic conditions. Subsequent steps may include nitration, reduction, and functional group modifications to achieve the desired structure. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Vfr3BK96HV undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Vfr3BK96HV has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Vfr3BK96HV involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Propriétés
Numéro CAS |
166760-48-1 |
|---|---|
Formule moléculaire |
C19H10N2O |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
11,12-diazapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1,4,6,8,10,12,14,16,18,20-decaen-3-one |
InChI |
InChI=1S/C19H10N2O/c22-19-14-8-4-3-7-13(14)18-16(19)15-10-9-11-5-1-2-6-12(11)17(15)20-21-18/h1-10H |
Clé InChI |
NCXXMBGUOLIVCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C4C(=NN=C32)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


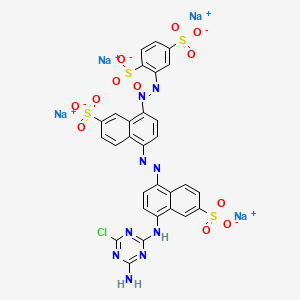
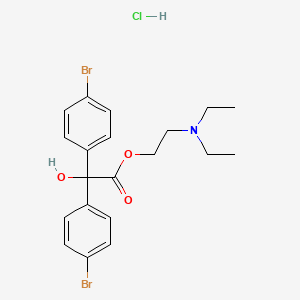
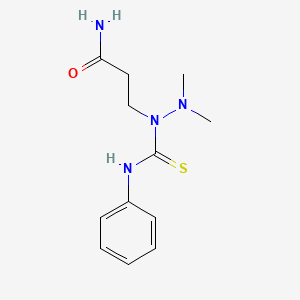
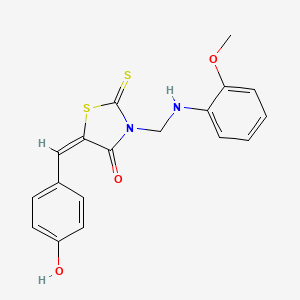

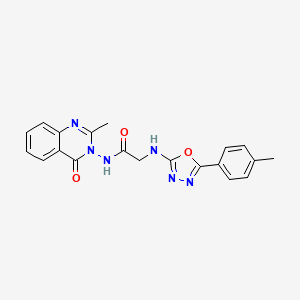


![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
